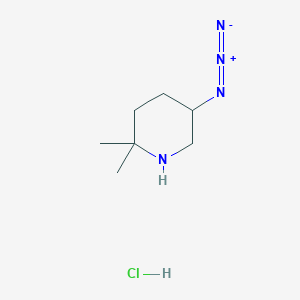
5-Azido-2,2-dimethylpiperidine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Azido-2,2-dimethylpiperidine;hydrochloride is a chemical compound with the molecular formula C7H15ClN4 and a molecular weight of 190.68. This compound is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a suitable leaving group on the piperidine ring is replaced by an azido group using sodium azide (NaN3) under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nucleophilic substitution reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure hydrochloride salt form .
Análisis De Reacciones Químicas
Types of Reactions
5-Azido-2,2-dimethylpiperidine;hydrochloride can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The azido group can participate in substitution reactions, where it can be replaced by other functional groups under suitable conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide (NaN3) for introducing the azido group.
Major Products Formed
Reduction: The major product formed is 5-amino-2,2-dimethylpiperidine.
Substitution: Depending on the substituent introduced, various derivatives of 5-azido-2,2-dimethylpiperidine can be formed.
Aplicaciones Científicas De Investigación
5-Azido-2,2-dimethylpiperidine;hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of azide-alkyne cycloaddition reactions, which are important in bioconjugation techniques.
Medicine: Potential use in the development of pharmaceuticals due to its piperidine backbone, which is a common motif in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Azido-2,2-dimethylpiperidine;hydrochloride involves its ability to undergo azide-alkyne cycloaddition reactions, also known as “click chemistry.” This reaction is highly specific and efficient, making it useful for labeling and modifying biomolecules. The azido group acts as a reactive site that can form stable triazole rings with alkynes, facilitating the study of molecular interactions and pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Azido-2-methylpiperidine;hydrochloride
- 5-Azido-3,3-dimethylpiperidine;hydrochloride
- 5-Azido-2,2-dimethylpyrrolidine;hydrochloride
Uniqueness
5-Azido-2,2-dimethylpiperidine;hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which can influence its reactivity and interactions in chemical and biological systems. The presence of the azido group provides a versatile handle for various chemical transformations, making it a valuable compound in research and industrial applications .
Propiedades
IUPAC Name |
5-azido-2,2-dimethylpiperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4.ClH/c1-7(2)4-3-6(5-9-7)10-11-8;/h6,9H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHCIRHPUWUHTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CN1)N=[N+]=[N-])C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













